Fmoc-D-aspartic acid β-allyl ester is a derivative of aspartic acid, characterized by the presence of a fluoromethylcarbonyl (Fmoc) protecting group and a β-allyl ester functional group. This compound is utilized primarily in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, while the β-allyl ester provides a unique reactivity profile that can facilitate specific chemical transformations.
Source: Fmoc-D-aspartic acid β-allyl ester can be synthesized from D-aspartic acid through various chemical methods, commonly involving protection and esterification steps. It is commercially available from several suppliers, including Creative Peptides and AAPPTec, among others .
Classification: This compound falls under the category of amino acids and derivatives, specifically classified as a protected amino acid used in peptide synthesis. Its molecular formula is with a molecular weight of approximately 395.4 g/mol .
The synthesis of Fmoc-D-aspartic acid β-allyl ester typically involves two main steps: protection of the amino group and esterification of the carboxylic acid.
The molecular structure of Fmoc-D-aspartic acid β-allyl ester features:
The structure can be represented as follows:
Fmoc-D-aspartic acid β-allyl ester participates in several key reactions during peptide synthesis:
The mechanism by which Fmoc-D-aspartic acid β-allyl ester acts in peptide synthesis involves several steps:
Fmoc-D-aspartic acid β-allyl ester is widely used in scientific research, particularly in:
Fmoc-D-Asp(OAll)-OH serves as a crucial building block in Fmoc-based SPPS methodologies due to its dual orthogonal protection scheme. The Fmoc group (α-amino protection) is removed under basic conditions (typically 20% piperidine in DMF), while the β-carboxyl allyl ester remains completely stable during these deprotection cycles. This stability allows for selective modification of the aspartic acid side chain after backbone assembly. The compound's crystalline white powder form (melting point 112-114°C) with ≥99% purity ensures high coupling efficiency during iterative peptide chain elongation [1] [4]. A significant application advantage lies in its prevention of aspartimide formation – a common side reaction in aspartic acid-containing sequences – particularly when followed by glycine or other nucleophilic residues. This protection strategy substantially improves crude peptide purity by minimizing cyclic imide byproducts that complicate purification [5] [9].
The β-allyl ester group exemplifies a strictly orthogonal protecting group within Fmoc-SPPS, enabling selective deprotection without affecting other acid-labile or base-labile protecting groups. Its removal is achieved through palladium(0)-catalyzed allyl transfer using Pd(PPh₃)₄ in the presence of nucleophilic scavengers (e.g., PhSiH₃, NMM/HCO₂H·H₂O) under nearly neutral conditions [8] [10]. This orthogonality facilitates precise side-chain functionalization after complete peptide assembly:
Table 1: Orthogonal Protection Groups Compatible with β-Allyl Esters
Protecting Group | Removal Conditions | Orthogonality to β-Allyl Ester | Primary Application |
---|---|---|---|
Fmoc | 20% Piperidine/DMF | Excellent | α-Amino protection |
t-Butyl ester | 95% TFA | Excellent | Glutamic acid protection |
ivDde | 2% Hydrazine/DMF | Good* | Lysine side chain |
Alloc | Pd(0)/Scavengers | Limited | Lysine/Glutamate |
Trt | 1% TFA/DCM | Excellent | Histidine/Cysteine |
Note: Hydrazine may reduce allyl double bonds unless allyl alcohol is added [10]
Alternative β-carboxyl protections like Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) demonstrate higher aspartimide formation risk compared to allyl esters. Studies on Asp-Ala sequences revealed significant cyclic imide byproducts when Dmab was employed, underscoring the allyl ester's superiority for aspartic acid protection in sensitive sequences [9].
Modern deprotection strategies emphasize minimizing hazardous reagents while maintaining efficiency. The Pd(0)-mediated allyl cleavage represents a green chemistry advancement compared to traditional strong acid/base methods. Optimized protocols utilize catalytic Pd(PPh₃)₄ (0.5-2 mol%) with non-toxic silicon-based scavengers (e.g., phenylsilane) in chloroform/acetic acid mixtures, achieving quantitative deprotection within 30-60 minutes at room temperature [8] [10]. This approach avoids halogenated solvent waste streams through emerging solvent systems:
The recovered palladium catalysts can be efficiently recycled (≥5 cycles) using dithiocarbamate resins, significantly reducing heavy metal waste. These methods align with green chemistry metrics by lowering the E-factor (kg waste/kg product) through minimized solvent consumption and eliminated acidic/basic hydrolysis residues [6] [10].
Preserving the D-configuration throughout synthesis is paramount for Fmoc-D-Asp(OAll)-OH's biological applications. The compound exhibits specific optical rotation ([α]D²⁰ = 26 ± 1° in DMF), providing a key quality control parameter [1]. Stereo-integrity challenges primarily arise from two mechanisms:
Steric hindrance from the allyl ester significantly reduces aspartimide formation rates compared to benzyl or t-butyl protected analogs. Optimal conditions employ low temperatures (4°C) during Fmoc deprotection and efficient coupling reagents (e.g., Oxyma/DIC) with short reaction times (<45 minutes) to prevent epimerization. For challenging sequences like Asp-Gly, incorporating backbone amide protection (Hmb, Dmb) or pseudoproline dipeptides maintains stereochemical purity above 98% ee [5] [9]. Recent advances in asymmetric catalysis demonstrate enantioselective synthesis of β-substituted aspartates via Pd(BINAPHANE)-catalyzed allylations achieving 68-80% ee, though further optimization is required for industrial adoption [3].
The regioselective introduction of allyl esters onto aspartic acid presents distinctive synthetic challenges compared to monosubstituted amino acids. Key differences emerge in protection strategies, deprotection kinetics, and applications:
Table 2: Comparison of Aspartic Acid Allyl Ester Isomers
Property | Fmoc-Asp(OAll)-OH (α-Ester) | Fmoc-D-Asp(OAll)-OH (β-Ester) |
---|---|---|
Synthetic Accessibility | Direct esterification (68-75%) | Multi-step via benzyl protection |
Orthogonality in SPPS | Limited (interferes with C-terminal) | Excellent (side-chain specific) |
Deprotection Kinetics | Faster (Pd(0), 15-30 min) | Slower (Pd(0), 45-90 min) |
Aspartimide Propensity | High (adjacent to backbone) | Moderate (β-position) |
Chromatographic Mobility | Lower Rf (more polar) | Higher Rf (less polar) |
Crystal Structure | Needles (mp 98-100°C) | Plates (mp 112-114°C) |
The β-ester configuration enables strategic synthetic advantages in complex peptide architectures. Its orthogonal deprotection permits sequential side-chain modifications in multi-step syntheses of branched peptides and glycopeptides. For example, in three-dimensional orthogonal protection schemes (Fmoc/tBu/allyl), the allyl group is selectively removed first for glycosylation, followed by global TFA cleavage. This approach was successfully implemented in N-glycopeptide synthesis where the β-carboxyl group was glycosylated after Pd(0)-mediated deprotection while the peptide remained on solid support [8]. Conversely, α-allyl esters primarily function as C-terminal protectors in fragment condensation strategies but offer limited side-chain modification utility.
The differential reactivity enables chemoselective transformations in heterobifunctional crosslinkers. For instance, peptides containing both α-allyl and β-allyl esters undergo sequential deprotection: The less hindered α-allyl group is removed first under mild Pd(0) conditions (5 min), allowing selective conjugation at the α-carboxyl, followed by β-deprotection for secondary modifications. This precise control underpins applications in peptide dendrimer synthesis and multivalent scaffolds for vaccine development [7] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7